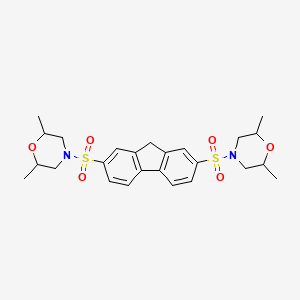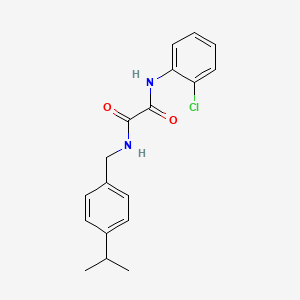![molecular formula C17H16N4OS B5063654 2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063654.png)
2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazoloisoquinoline derivatives often involves catalytic processes or reactions under specific conditions to achieve the desired molecular architecture. For instance, triazoloisoquinoline derivatives have been synthesized using chitosan as a heterogeneous catalyst under microwave irradiation, demonstrating the versatility of approaches in generating such compounds (Hassaneen et al., 2011). Similarly, triazolothienotetrahydroisoquinoline derivatives have been prepared, highlighting the diverse synthetic pathways possible for these complex molecules (Kamal et al., 2011).
Molecular Structure Analysis
The molecular structure of triazoloisoquinoline and related derivatives is characterized by their heterocyclic cores, which significantly influence their chemical and biological activities. Studies have focused on understanding the structural aspects of these compounds, including their isomerisation and the effects on their spectral properties, to better comprehend their reactivity and potential applications (Hoogzand, 2010).
Chemical Reactions and Properties
Triazoloisoquinoline derivatives undergo various chemical reactions, such as cycloadditions, which have been explored to synthesize new compounds with potential biological activities. For example, reactions of 1,3-dipoles with heterocycles have facilitated the synthesis of dihydrotriazolo[4,3-a]pyridines and their analogs, showcasing the chemical versatility of these molecules (Grubert et al., 1992).
Physical Properties Analysis
The physical properties of triazoloisoquinoline derivatives, such as their crystal structures and conformational dynamics, are influenced by their molecular architecture. Studies have elucidated the diverse supramolecular synthons formed by these compounds in the solid state, contributing to an understanding of their physicochemical characteristics and potential for pharmaceutical development (Chai et al., 2019).
Chemical Properties Analysis
The chemical properties of triazoloisoquinoline derivatives, including their reactivity and interaction with other molecules, are pivotal for their potential applications. The synthesis of these compounds through innovative methods, such as aryne [3 + 2] cycloaddition, highlights their reactivity and the possibilities for creating new molecules with unique properties (Abarca et al., 1997).
将来の方向性
作用機序
Target of Action
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes, thereby disrupting the life cycle of the pathogens they act against
Biochemical Pathways
Given the potential antiviral and antimicrobial activities of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of certain pathogens.
Result of Action
Based on the potential antiviral and antimicrobial activities of similar compounds , it can be inferred that the compound may lead to the inhibition of pathogen growth and replication.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(20-10-8-13-5-1-2-6-14(13)11-20)12-23-17-19-18-15-7-3-4-9-21(15)17/h1-7,9H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBFIMNJWMDISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5063575.png)
![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methylphenyl)butanamide](/img/structure/B5063580.png)
![2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5063594.png)

![2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5063599.png)
![N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5063605.png)
![5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B5063615.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5063625.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5063638.png)
![N-(3,5-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5063640.png)
![2-butyn-1-yl{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B5063671.png)
![5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)
![11-methyl-4-(3-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5063678.png)